

H-DL-Abu-OH (DL-2-Aminobutyric Acid): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *H-DL-Abu-OH*

Cat. No.: *B166105*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **H-DL-Abu-OH**, also known as DL-2-aminobutyric acid, a non-proteinogenic amino acid. This document covers its chemical structure, formula, and key physicochemical properties. Furthermore, it details experimental protocols for its synthesis, resolution, and analysis, and visualizes a key biosynthetic pathway.

Chemical Structure and Formula

H-DL-Abu-OH, systematically named DL-2-aminobutanoic acid, is a racemic mixture of the D- and L-enantiomers of 2-aminobutyric acid. It is an alpha-amino acid with an ethyl side chain.^[1]

- Chemical Formula: $C_4H_9NO_2$ ^{[2][3][4][5][6]}
- Molecular Weight: 103.12 g/mol ^{[2][3][4][5][6]}
- CAS Number: 2835-81-6^{[2][3][4][6]}
- Synonyms: DL-2-Aminobutanoic acid, DL- α -Aminobutyric acid, Butyrine, Homoalanine^{[1][2][5][7]}
- Chemical Structure:

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of **H-DL-Abu-OH** is presented in the table below.

Property	Value	Source
Appearance	White to off-white solid/powder	[3][6]
Molecular Formula	C ₄ H ₉ NO ₂	[2][3][4][5][6]
Molecular Weight	103.12 g/mol	[2][3][4][5][6]
Melting Point	304 °C	[7]
Solubility	Soluble in water (50 mg/mL with sonication)	[3][6]
pKa (Strongest Acidic)	2.62	[8]
pKa (Strongest Basic)	9.53	[8]
LogP	-2.6	[8]

Experimental Protocols

This section details methodologies for the synthesis, resolution, and analysis of 2-aminobutyric acid.

Chemical Resolution of DL-2-Aminobutyric Acid to Obtain L-2-Aminobutyric Acid

This protocol describes a method for the preparation of L-2-aminobutyric acid from the racemic mixture using D-tartaric acid as a resolving agent in the presence of an aromatic aldehyde catalyst.[4]

Materials:

- DL-2-aminobutyric acid
- D-tartaric acid

- Propionic acid (or dilute hydrochloric acid)
- Benzaldehyde (or methylbenzaldehyde)
- Triethylamine
- Methanol
- Water
- Ice bath
- Reaction vessel with stirring and temperature control
- Filtration apparatus

Procedure:

- Formation of the Diastereomeric Salt:
 - Mix DL-2-aminobutyric acid (0.2 mol) and D-tartaric acid (0.1 mol) in propionic acid (375 mL).
 - Add benzaldehyde (0.7 g) as a catalyst.
 - Heat the mixture to 100°C and maintain for 6 hours with stirring.
 - Cool the reaction mixture to room temperature, followed by cooling in an ice-water bath for 30 minutes.
 - Filter the precipitated solid. The mother liquor can be recycled.
- Recrystallization of the Intermediate:
 - Dissolve the filtered solid in water and recrystallize to obtain L-2-aminobutyric acid·D-tartaric acid·L-2-aminobutyric acid salt.
- Ammonolysis to Isolate L-2-Aminobutyric Acid:

- Disperse the recrystallized salt in water.
- Add triethylamine while stirring at room temperature and continue to stir for 2 hours.
- Cool the mixture to 10°C.
- Filter the resulting precipitate and wash the filter cake with methanol three times.
- The resulting solid is L-2-aminobutyric acid.

Biosynthesis of (S)-2-Aminobutyric Acid in *Saccharomyces cerevisiae*

This protocol outlines the metabolic engineering of *S. cerevisiae* for the production of (S)-2-aminobutyric acid from L-threonine.[\[2\]](#)

Materials and Strains:

- *Saccharomyces cerevisiae* strain engineered for the expression of:
 - Threonine deaminase (e.g., from *Bacillus subtilis* or *Solanum lycopersicum*)
 - Mutated glutamate dehydrogenase (e.g., from *Escherichia coli*)
- Yeast growth medium (e.g., YPD)
- Selective medium for plasmid maintenance
- L-threonine supplement (optional)
- Bioreactor for fermentation

Procedure:

- Strain Construction:
 - Genetically modify *S. cerevisiae* to express a threonine deaminase to convert L-threonine to 2-ketobutyric acid.

- Introduce a mutated glutamate dehydrogenase to catalyze the amination of 2-ketobutyric acid to (S)-2-aminobutyric acid.
- Optionally, modify pathways to increase the precursor (L-threonine) availability, for instance, by using feedback-resistant mutants of aspartate kinase (HOM3).
- Fermentation:
 - Culture the engineered yeast strain in a suitable growth medium.
 - For increased production, supplement the medium with L-threonine.
 - Perform fermentation in a controlled bioreactor, monitoring parameters such as pH, temperature, and nutrient levels.
- Product Analysis:
 - Harvest the culture broth at desired time points.
 - Analyze the concentration of (S)-2-aminobutyric acid in the supernatant using methods like HPLC or GC-MS.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general workflow for the quantification of aminobutyric acid using HPLC with pre-column derivatization.

Materials:

- Sample containing aminobutyric acid
- HPLC system with a UV or fluorescence detector
- C18 analytical column (e.g., Zorbax SB-C18)
- Derivatization reagent (e.g., 2,4-dinitrofluorobenzene (DNFB) or o-phthalaldehyde (OPA))

- Mobile phase A: Acetonitrile/water mixture
- Mobile phase B: Phosphate buffer
- Standard solutions of aminobutyric acid

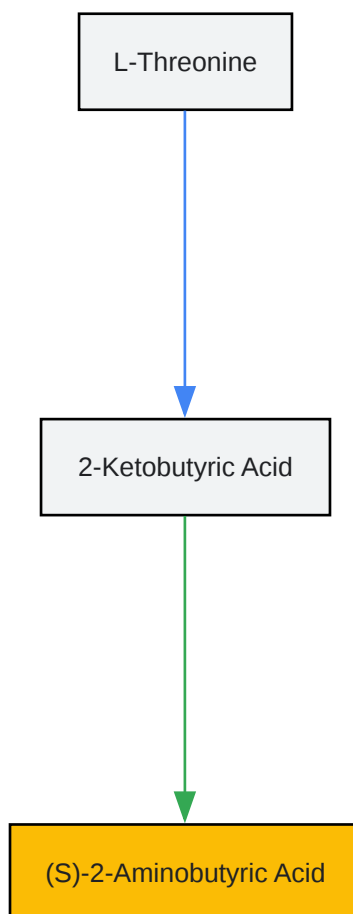
Procedure:

- Sample Preparation and Derivatization (using DNFB):
 - To an aliquot of the sample or standard solution, add acetonitrile, a sodium bicarbonate solution (e.g., 0.05 M NaHCO_3), and a solution of DNFB (e.g., 0.2%).
 - Mix well and heat the reaction mixture (e.g., at 50°C for 40 minutes).
 - Cool the mixture to room temperature and dilute with a methanol-water solution.
- HPLC Analysis:
 - Inject the derivatized sample into the HPLC system.
 - Perform chromatographic separation using a C18 column with a gradient elution program using mobile phases A and B.
 - Detect the derivatized aminobutyric acid at a suitable UV wavelength (e.g., 350 nm for DNFB derivatives).^[9]
- Quantification:
 - Create a standard curve by plotting the peak areas of the derivatized standard solutions against their concentrations.
 - Determine the concentration of aminobutyric acid in the sample by comparing its peak area to the standard curve.

Visualizations

Biosynthetic Pathway of (S)-2-Aminobutyric Acid

The following diagram illustrates the engineered biosynthetic pathway for the production of (S)-2-aminobutyric acid from the precursor L-threonine in a microbial host.



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- To cite this document: BenchChem. [H-DL-Abu-OH (DL-2-Aminobutyric Acid): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166105#h-dl-abu-oh-structure-and-chemical-formula]

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